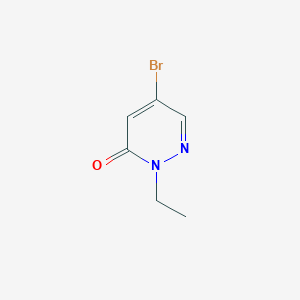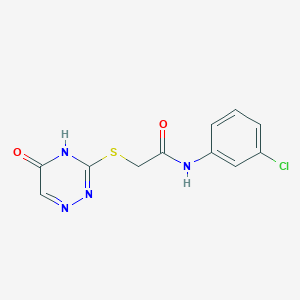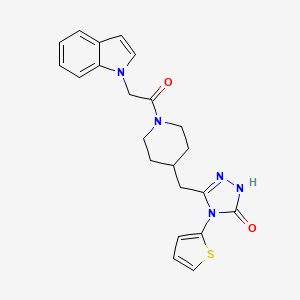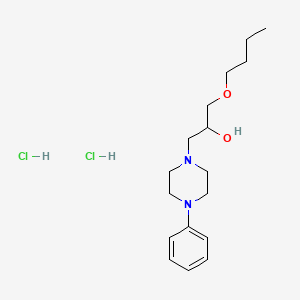
5-Bromo-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethylpyridazin-3(2H)-one, also known as 5-bromo-2-ethylpyridazine or 5-BEPA, is a heterocyclic compound with a wide range of applications in scientific research. It is used in a variety of synthetic routes, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
5-BEPA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, including pyridine and pyrimidine derivatives. 5-BEPA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antibacterial agents, and anti-inflammatory agents. Additionally, 5-BEPA has been used in the synthesis of a variety of other compounds, including dyes, pigments, and optical brighteners.
Mécanisme D'action
The mechanism of action of 5-BEPA is not fully understood. However, it is believed to act as a mediator in the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has been shown to increase the production of ROS and RNS, which can then be used in a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
5-BEPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ROS and RNS, which can then be used in a variety of biochemical and physiological processes. Additionally, 5-BEPA has been shown to have anti-inflammatory and antifungal effects. It has also been shown to have anti-cancer effects, as well as to improve the efficacy of some chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-BEPA in lab experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 5-BEPA in laboratory experiments. For example, it can be toxic in large doses, and it can also be difficult to control the concentration of 5-BEPA in a reaction mixture.
Orientations Futures
There are a number of potential future directions for 5-BEPA research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted on the advantages and limitations of using 5-BEPA in laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-BEPA is a multi-step process that involves the reaction of pyridazine with bromoethane. The first step involves the reaction of pyridazine with bromoethane in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate compound. This intermediate compound is then reacted with an aqueous base, such as sodium hydroxide, to form the desired 5-BEPA product.
Propriétés
IUPAC Name |
5-bromo-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(10)3-5(7)4-8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIJAYXUNIOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)


![1-Thiophen-2-yl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2996541.png)

![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)

![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)